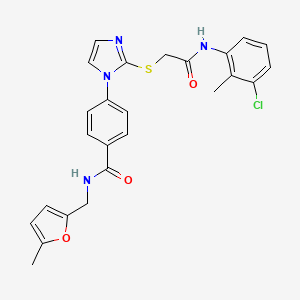
2-chloro-6-fluoro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-6-fluoro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of pinacol boronic esters has also been reported, utilizing a radical approach .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include catalytic protodeboronation of pinacol boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but relatively unknown transformation .科学的研究の応用
Antitumor Properties
Benzothiazoles, including fluorinated 2-(4-aminophenyl)benzothiazoles, have shown potent cytotoxicity in vitro against certain cancer cell lines, such as human breast MCF-7 (ER+) and MDA 468 (ER-) cell lines. The cytotoxic activity is attributed to the induction of cytochrome P450 CYP1A1, crucial for the antitumor specificity of this series of benzothiazoles. These compounds undergo metabolic transformations to form active metabolites, with certain modifications, such as fluorination, enhancing their biological activity and metabolic stability. This property makes them potential candidates for antitumor drug development (Hutchinson et al., 2001).
Antimicrobial Activity
Novel fluorine-containing benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity. Compounds with thiazolidinone motifs have shown notable in vitro antimicrobial potency against a variety of bacterial and fungal strains. The presence of fluorine atoms and specific structural modifications in these compounds enhances their antimicrobial efficacy. This suggests the potential application of such derivatives in developing new antimicrobial agents (Desai et al., 2013; N. Desai et al., 2013).
Fluorogenic Selectivity for Metal Ions
Thioamide derivatives of benzothiazoles have been studied for their fluorogenic selectivity towards transition-metal ions like Hg2+. These compounds exhibit highly selective fluorescence enhancement upon binding with Hg2+ ions, suggesting their application in environmental monitoring and chemical sensing. The selective and sensitive signaling behavior is attributed to the transformation of the weak fluorescent thioamide derivative into a highly fluorescent amide analogue upon reaction with Hg2+ ions (Song et al., 2006).
Synthesis and Characterization
Microwave-assisted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides has demonstrated a more efficient and cleaner method for producing benzothiazole derivatives. This approach highlights the utility of microwave irradiation in facilitating rapid and high-yield synthesis of such compounds, which could be beneficial for various research and industrial applications (A. Saeed, 2009).
特性
IUPAC Name |
2-chloro-6-fluoro-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2OS/c1-11-6-3-4-7-13(11)19-23-12(2)16(25-19)10-22-18(24)17-14(20)8-5-9-15(17)21/h3-9H,10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSODPXUMKDFKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=C(C=CC=C3Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

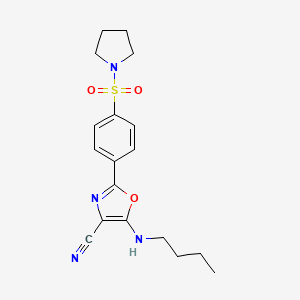
![4-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2821914.png)
![N-(4-acetylphenyl)-2-{[6-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2821917.png)
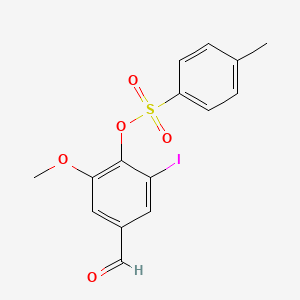

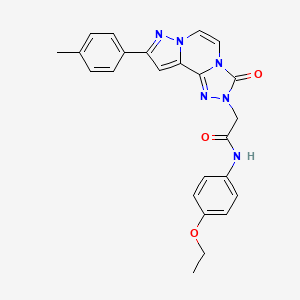

![5-[3-(Methylsulfanyl)phenyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2821924.png)
![N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide](/img/structure/B2821925.png)


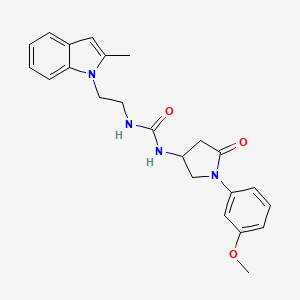
![2-phenyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2821931.png)
